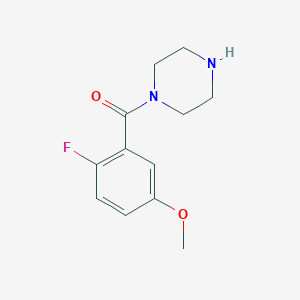
(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a methoxy group, and a methyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Aromatic Ring: The aromatic ring with the methoxy and methyl substituents is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of an appropriate aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Coupling Reaction: The protected amino acid is then coupled with the aromatic compound using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Substitution Reactions: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation and reduction reactions to introduce or remove functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives depending on the nucleophile used.
Oxidized and Reduced Products: Oxidation and reduction reactions yield products with different functional groups on the aromatic ring.
Applications De Recherche Scientifique
(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the aromatic ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Boc-amino-3-(4-methoxyphenyl)propanoic acid: Lacks the methyl group on the aromatic ring.
(S)-2-Boc-amino-3-(3-methylphenyl)propanoic acid: Lacks the methoxy group on the aromatic ring.
(S)-2-Boc-amino-3-phenylpropanoic acid: Lacks both the methoxy and methyl groups on the aromatic ring.
Uniqueness
(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
(2S)-3-(4-methoxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-10-8-11(6-7-13(10)21-5)9-12(14(18)19)17-15(20)22-16(2,3)4/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
BLTRMLWNBZZHBP-LBPRGKRZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




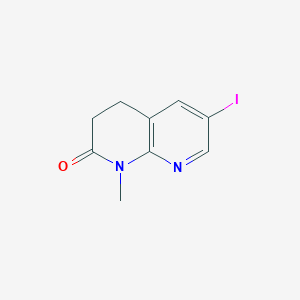

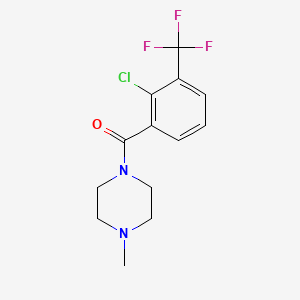
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
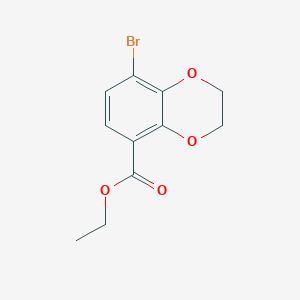
![Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride](/img/structure/B14027777.png)
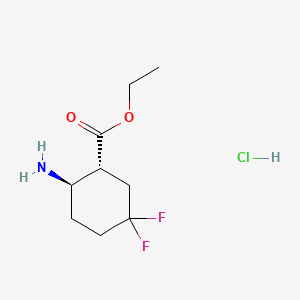

![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)
